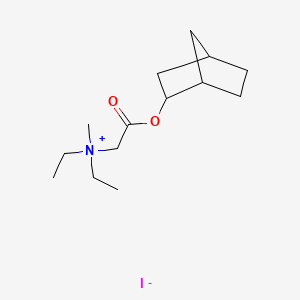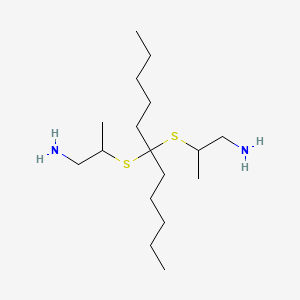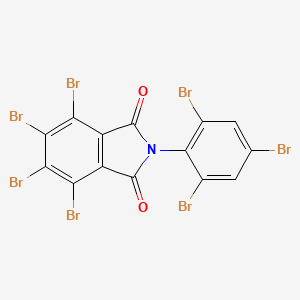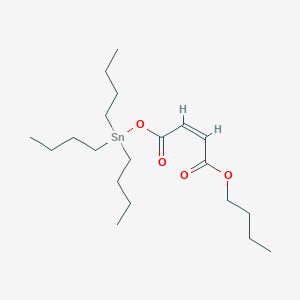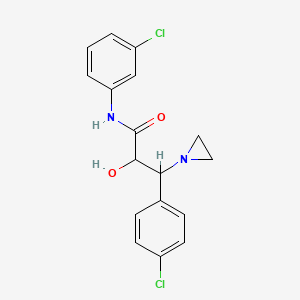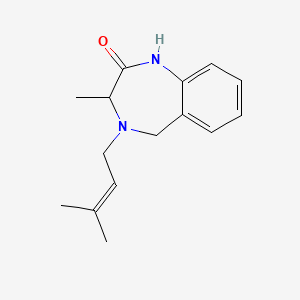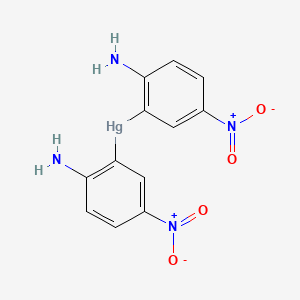
Mercury, bis(2-amino-5-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, bis(2-amino-5-nitrophenyl)- is an organomercury compound with the chemical formula C12H10HgN4O4 This compound is known for its unique structure, which includes two amino and nitro groups attached to a phenyl ring, coordinated with a mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, bis(2-amino-5-nitrophenyl)- typically involves the reaction of 2-amino-5-nitrophenol with mercury(II) acetate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4(NH2)(NO2)+Hg(OAc)2→Hg[C6H4(NH2)(NO2)]2+2HOAc
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications and the toxicity associated with mercury compounds. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury and its by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury, bis(2-amino-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, where the nitro and amino groups direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Mercury, bis(2-amino-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in developing new therapeutic agents, although its toxicity limits its direct application.
Industry: Used in the development of specialized materials and as a precursor for other organomercury compounds.
Wirkmechanismus
The mechanism by which Mercury, bis(2-amino-5-nitrophenyl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The nitro and amino groups can also participate in redox reactions, further affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercury, bis(2-amino-4-nitrophenyl)-
- Mercury, bis(2-amino-3-nitrophenyl)-
- Mercury, bis(2-amino-6-nitrophenyl)-
Comparison
Mercury, bis(2-amino-5-nitrophenyl)- is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for targeted research applications.
Eigenschaften
CAS-Nummer |
120302-59-2 |
|---|---|
Molekularformel |
C12H10HgN4O4 |
Molekulargewicht |
474.82 g/mol |
IUPAC-Name |
bis(2-amino-5-nitrophenyl)mercury |
InChI |
InChI=1S/2C6H5N2O2.Hg/c2*7-5-1-3-6(4-2-5)8(9)10;/h2*1,3-4H,7H2; |
InChI-Schlüssel |
SFJYMKLZOHWOPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[Hg]C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


